molecular formula C11H15NO3 B2555549 Tert-butyl 2-amino-4-hydroxybenzoate CAS No. 2287283-59-2

Tert-butyl 2-amino-4-hydroxybenzoate

Cat. No.: B2555549
CAS No.: 2287283-59-2
M. Wt: 209.245
InChI Key: UPWOYQHOMTVGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4-hydroxybenzoate: is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with an amino group at the 2-position and a hydroxyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Mode of Action

Similar compounds have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of Tert-butyl 2-amino-4-hydroxybenzoate with its targets and result in changes at the molecular level.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could potentially impact the bioavailability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-hydroxybenzoate typically involves the esterification of 2-amino-4-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving benzoate derivatives. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: Its structural features allow for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers, coatings, and adhesives to impart specific properties such as improved stability or reactivity .

Comparison with Similar Compounds

  • Tert-butyl 4-amino-2-hydroxybenzoate
  • Tert-butyl 3-amino-2-hydroxybenzoate
  • Tert-butyl 2-amino-6-hydroxybenzoate

Comparison: Tert-butyl 2-amino-4-hydroxybenzoate is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

tert-butyl 2-amino-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWOYQHOMTVGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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